

Application Notes and Protocols for Immunohistochemistry Staining of Tissues Treated with SAR407899

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Compound of Interest

Compound Name: SAR407899

Cat. No.: B1681456

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Introduction

SAR407899 is a potent and selective, ATP-competitive inhibitor of Rho-kinase (ROCK), with K_i values of 36 nM and 41 nM for human and rat ROCK2, respectively.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation.[4][5] Dysregulation of this pathway is implicated in numerous diseases, making ROCK an attractive therapeutic target. **SAR407899** has demonstrated significant preclinical efficacy in models of hypertension and erectile dysfunction.[4][6][7]

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with **SAR407899**. IHC allows for the visualization and semi-quantitative analysis of target engagement and downstream pharmacodynamic effects of **SAR407899** within the tissue context. The primary focus is on the detection of phosphorylated Myosin Phosphatase Target Subunit 1 (p-MYPT1), a direct downstream substrate of ROCK, as a key biomarker of **SAR407899** activity.

Data Presentation

The following tables summarize the in vitro and in vivo pharmacological data for **SAR407899**, providing a reference for expected efficacy and dose-response relationships.

Table 1: In Vitro Activity of **SAR407899**

Parameter	Species	Value	Reference
ROCK2 Ki	Human	36 ± 4 nM	[1]
Rat	41 ± 2 nM	[1]	
ROCK1 IC50	Human	276 ± 26 nM	[3]
ROCK2 IC50	Human	102 ± 19 nM	[3]
Vasorelaxation IC50	Various (arteries)	122 - 280 nM	[1]
Inhibition of MYPT1 Phosphorylation (T696) in HeLa cells	Human	Concentration-dependent	[1][3]
Inhibition of Corpus Cavernosum Relaxation IC50	Rat (WKY)	0.07 µM	[7]
Rat (SHR)	0.05 µM	[7]	
Human	0.13 µM	[6][7]	

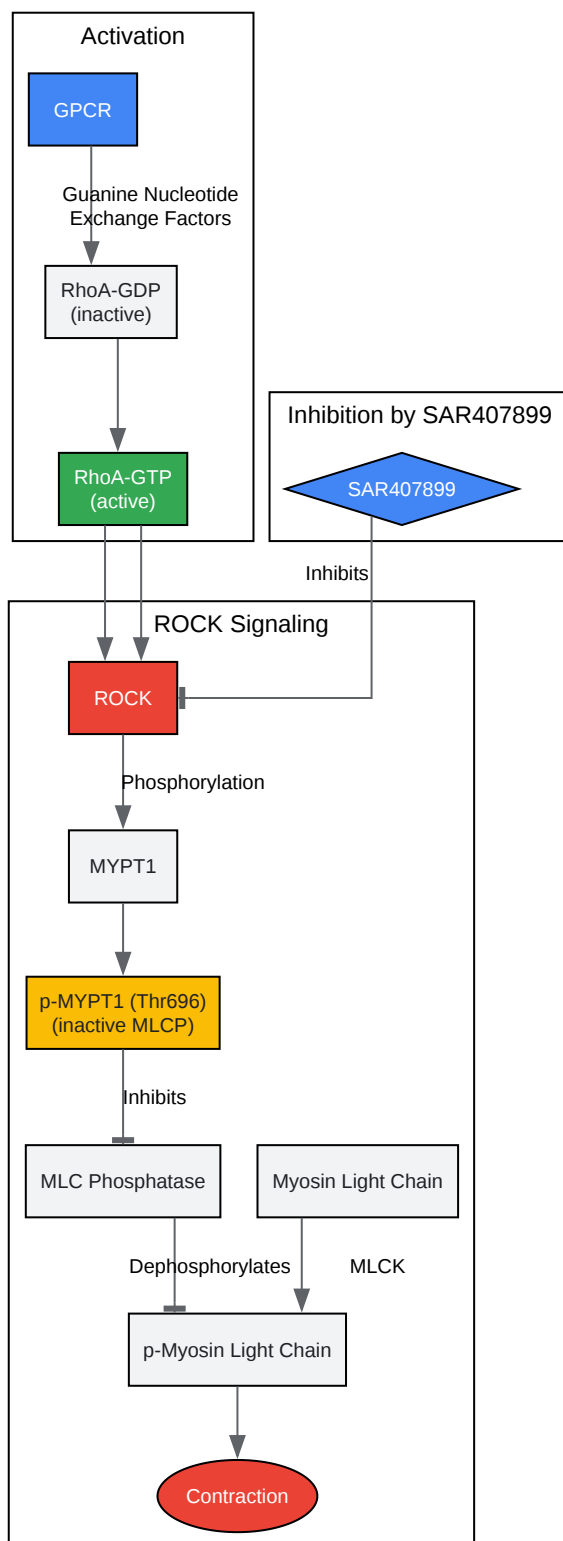
Table 2: In Vivo Activity of **SAR407899**

Model	Species	Dose Range (p.o.)	Effect	Reference
Arterial Hypertension	Rodent	3 - 30 mg/kg	Dose-dependent blood pressure reduction	[1]
DOCA-salt Hypertensive Rats	Rat	3 and 10 mg/kg	Significant blood pressure reduction	[4]
L-NAME Hypertensive Rats	Rat	3 and 10 mg/kg	Significant blood pressure reduction	[4]
Penile Erection	Rabbit	1 - 10 mg/kg	Dose-dependent increase in penile length	[3]

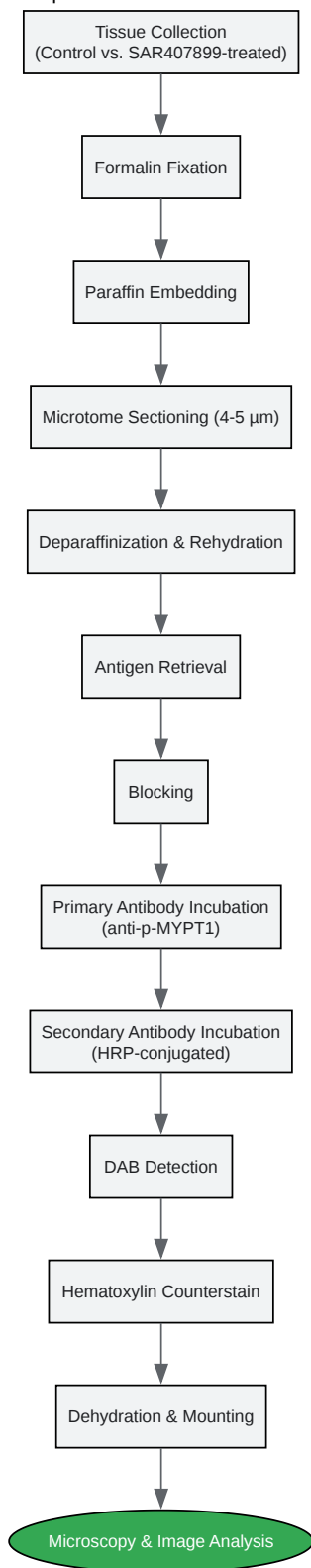
Signaling Pathway

The RhoA/ROCK pathway plays a central role in regulating smooth muscle contraction. Upon activation by G-protein coupled receptors, RhoA-GTP activates ROCK, which in turn phosphorylates several downstream targets. A key substrate is MYPT1. Phosphorylation of MYPT1 at Threonine 696 (Thr696) by ROCK inhibits the activity of myosin light chain phosphatase (MLCP). This leads to an increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin interaction and smooth muscle contraction. **SAR407899**, by inhibiting ROCK, prevents the phosphorylation of MYPT1, leading to MLCP activation, MLC dephosphorylation, and subsequent smooth muscle relaxation.

RhoA/ROCK Signaling Pathway and SAR407899 Inhibition



IHC Workflow for p-MYPT1 in SAR407899 Treated Tissues

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